molecular formula C18H19N3O3 B4739892 2-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

2-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4739892
M. Wt: 325.4 g/mol
InChI Key: QTWILCKZJJIPGE-UHFFFAOYSA-N
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Description

2-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindole core, followed by the introduction of the piperazine and furylmethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis or batch processing. These methods ensure consistent quality and efficiency, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or activator of specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE: shares similarities with other isoindole derivatives and piperazine-containing compounds.

    4-((4-(2-FURYLMETHYL)PIPERAZINO)METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE: Another compound with a similar structure but different functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-17-15-5-1-2-6-16(15)18(23)21(17)13-20-9-7-19(8-10-20)12-14-4-3-11-24-14/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWILCKZJJIPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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